molecular formula C15H14N2O6S B2877680 N-(2-methoxy-4-nitrophenyl)-2-(methylsulfonyl)benzamide CAS No. 896266-83-4

N-(2-methoxy-4-nitrophenyl)-2-(methylsulfonyl)benzamide

Cat. No.: B2877680
CAS No.: 896266-83-4
M. Wt: 350.35
InChI Key: VZVHBRLGZPLMNY-UHFFFAOYSA-N
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Description

N-(2-methoxy-4-nitrophenyl)-2-(methylsulfonyl)benzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a methoxy group, a nitro group, and a methylsulfonyl group attached to a benzamide core

Mechanism of Action

Mode of Action

Without specific knowledge of the compound’s targets, it’s challenging to detail its mode of action. The presence of a nitrophenyl group suggests that it might undergo redox reactions within the cell, potentially leading to the generation of reactive oxygen species .

Pharmacokinetics

Factors such as absorption, distribution, metabolism, and excretion (ADME) would need to be investigated to understand the compound’s bioavailability .

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. Given the compound’s potential to generate reactive oxygen species, it might induce oxidative stress in cells, leading to various cellular responses .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the compound’s reactivity might be affected by the pH of its environment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-4-nitrophenyl)-2-(methylsulfonyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Methoxylation: The methoxy group is introduced via a nucleophilic substitution reaction, often using methanol and a suitable base.

    Sulfonylation: The methylsulfonyl group is added through a sulfonylation reaction, typically using methylsulfonyl chloride and a base such as triethylamine.

    Amidation: The final step involves the formation of the benzamide core by reacting the intermediate with an amine under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-4-nitrophenyl)-2-(methylsulfonyl)benzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy or nitro group can be replaced by other substituents.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Bases: Triethylamine, sodium hydroxide.

Major Products Formed

    Reduction: Formation of N-(2-amino-4-methoxyphenyl)-2-(methylsulfonyl)benzamide.

    Oxidation: Formation of N-(2-hydroxy-4-nitrophenyl)-2-(methylsulfonyl)benzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-(2-methoxy-4-nitrophenyl)-2-(methylsulfonyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Comparison with Similar Compounds

N-(2-methoxy-4-nitrophenyl)-2-(methylsulfonyl)benzamide can be compared with other benzamide derivatives, such as:

    N-(2-methoxyphenyl)-2-(methylsulfonyl)benzamide: Lacks the nitro group, which may result in different chemical reactivity and biological activity.

    N-(4-nitrophenyl)-2-(methylsulfonyl)benzamide: Lacks the methoxy group, which may affect its solubility and interaction with biological targets.

    N-(2-methoxy-4-nitrophenyl)benzamide: Lacks the methylsulfonyl group, which may influence its chemical stability and reactivity.

The uniqueness of this compound lies in the combination of these functional groups, which confer specific chemical and biological properties that are not present in the similar compounds listed above.

Properties

IUPAC Name

N-(2-methoxy-4-nitrophenyl)-2-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O6S/c1-23-13-9-10(17(19)20)7-8-12(13)16-15(18)11-5-3-4-6-14(11)24(2,21)22/h3-9H,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZVHBRLGZPLMNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC=CC=C2S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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